4-[(Ethenyloxy)methyl]cyclohex-1-ene
Description
4-[(Ethenyloxy)methyl]cyclohex-1-ene is a cyclohexene derivative substituted with an ethenyloxymethyl group at the 4-position. This compound features a six-membered cyclohexene ring with a double bond at the 1,2-position and a vinyl ether (-O-CH2-CH2) functional group attached via a methylene bridge. Its structure combines the reactivity of a cycloalkene with the polymerizable ethenyloxy moiety, making it a candidate for applications in specialty polymers, coatings, or adhesives .
The compound’s vinyl ether group is particularly noteworthy, as it can undergo cationic polymerization or participate in click chemistry reactions, enhancing its utility in materials science .
Properties
CAS No. |
613684-57-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(ethenoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2 |
InChI Key |
UPILKTWUJZEWAG-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Vinyloxy)methyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of (S)-[4-(1-methylethenyl)cyclohex-1-en-1-yl]methanol with 2-methyl-1-(vinyloxy)propane, which acts as both the solvent and the vinylating agent . The reaction typically yields a colorless oil.
Industrial Production Methods
Industrial production of 4-((Vinyloxy)methyl)cyclohex-1-ene often involves the dimerization of buta-1,3-diene in a Diels-Alder reaction . This reaction is conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .
Chemical Reactions Analysis
Types of Reactions
4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens or halogenating agents are common.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Ethylcyclohexene: Formed through reduction reactions.
Substituted Cyclohexenes: Formed through substitution reactions.
Scientific Research Applications
4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(Ethenyloxy)methyl]cyclohex-1-ene with structurally or functionally related cyclohexene derivatives:
Key Observations:
Functional Group Influence: The ethenyloxy methyl group in this compound distinguishes it from analogs like 4-vinylcyclohexene (vinyl group) or 4-isocyanato derivatives. This group enhances its reactivity in polymerization, contrasting with the carcinogenic risks associated with 4-vinylcyclohexene .
Applications: While 4-vinylcyclohexene is a well-documented industrial monomer , this compound’s applications are less explicitly documented but inferred from its structural analogs. For example, polymers incorporating this compound () suggest roles in fluorinated materials or specialty coatings. The isocyanato derivative () is highly reactive but poses health hazards, limiting its use compared to the less toxic vinyl ethers.
Synthetic Pathways: Acid-catalyzed hydrolysis, as seen in the synthesis of 4-methoxycyclohexan-1-one (), could be adapted for modifying the ethenyloxy group.
Biological Activity
4-[(Ethenyloxy)methyl]cyclohex-1-ene is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexene ring with an ethenyloxy group attached. The presence of the ethenyloxy functional group is significant as it can influence the compound's reactivity and interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing ethenyloxy groups have shown potential in inhibiting bacterial growth.
- Cytotoxicity : Some studies suggest that derivatives of cyclohexene can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Case Studies
- Antimicrobial Effects : A study examined the antimicrobial properties of various ethenyloxy derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assay : In vitro assays were conducted to assess the cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |
| Cytotoxicity | Human cancer cell lines | 20 - 40 | Induction of apoptosis |
| Mechanistic Study | Human cancer cell lines | N/A | Increased ROS levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
